molecular formula C20H28N2O5 B14028868 N-tert-butoxycarbonyl-L-prolyl-L-phenylalanine methyl ester

N-tert-butoxycarbonyl-L-prolyl-L-phenylalanine methyl ester

Cat. No.: B14028868
M. Wt: 376.4 g/mol
InChI Key: XYLTWJZHTZTSFD-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butoxycarbonyl-L-prolyl-L-phenylalanine methyl ester is a protected dipeptide derivative featuring a proline residue linked to a phenylalanine residue. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the methyl ester stabilizes the C-terminal carboxyl group during synthetic processes. This compound is critical in peptide synthesis, particularly in solid-phase methodologies, where orthogonal protection strategies are essential .

Structurally, the Boc group (tert-butoxycarbonyl) enhances solubility in organic solvents and prevents undesired side reactions during coupling steps. Proline’s cyclic secondary amine introduces conformational rigidity, while phenylalanine’s aromatic side chain contributes to hydrophobic interactions in peptide assemblies .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(25)22-12-8-11-16(22)17(23)21-15(18(24)26-4)13-14-9-6-5-7-10-14/h5-7,9-10,15-16H,8,11-13H2,1-4H3,(H,21,23)/t15-,16-/m0/s1

InChI Key

XYLTWJZHTZTSFD-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Protection of Amino Groups and Esterification

The synthesis begins with the protection of the amino group of L-proline using the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The Boc group stabilizes the amino group during subsequent coupling reactions.

The carboxyl group of L-phenylalanine is protected by esterification to form the methyl ester, commonly using methanol in the presence of thionyl chloride (SOCl2). This method is well-established and provides high yields of the methyl ester without racemization:

  • Procedure : L-phenylalanine is suspended in methanol, cooled to 0°C, and thionyl chloride is added dropwise. The reaction mixture is stirred until completion, monitored by TLC. The solvent is removed under reduced pressure to afford L-phenylalanine methyl ester hydrochloride.

Peptide Bond Formation (Coupling)

The dipeptide bond between Boc-L-proline and L-phenylalanine methyl ester is formed via peptide coupling agents. Commonly used reagents include:

  • Dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) or triethylamine (TEA) as bases.
  • Alternative carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) .

The coupling is typically performed in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere at 0°C to room temperature.

  • Example protocol : Boc-L-proline is dissolved in DCM, cooled to 0°C, and activated with DCC and NMM. L-phenylalanine methyl ester hydrochloride is added, and the mixture is stirred for several hours. The reaction progress is monitored by TLC. After completion, dicyclohexylurea (DCU) byproduct is filtered off, and the product is purified by extraction and chromatography.

Deprotection and Purification

After coupling, the product may contain residual protecting groups or side products. The Boc group can be selectively removed using trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature if needed for further synthesis steps.

Purification is typically achieved by:

  • Liquid-liquid extraction with aqueous acid/base washes.
  • Drying over anhydrous sodium sulfate.
  • Removal of solvents under reduced pressure.
  • Chromatographic purification if necessary.

Detailed Research Findings and Data

Yield and Purity

Step Conditions Yield (%) Purity/Notes
Boc protection of L-proline Boc2O, base, room temp 70-90 High purity, confirmed by IR and NMR
Esterification of L-phenylalanine Methanol, SOCl2, 0°C to RT 80-95 No racemization, confirmed by TLC and NMR
Peptide coupling (Boc-Pro + Phe-OMe) DCC/NMM, DCM, 0°C to RT 75-90 High yield, minimal racemization; purified by extraction and chromatography
Boc deprotection (optional) TFA/DCM, 0°C to RT Quantitative Complete removal of Boc group, monitored by TLC

Spectroscopic Confirmation

  • Proton Nuclear Magnetic Resonance (¹H NMR) confirms the structure, with characteristic signals for the Boc tert-butyl group (~1.4 ppm), proline ring protons, phenylalanine aromatic protons (~7.2-7.4 ppm), and methyl ester (~3.7 ppm).
  • Infrared Spectroscopy (IR) shows amide bond formation (~1650 cm⁻¹), ester carbonyl (~1730 cm⁻¹), and Boc carbamate (~1690 cm⁻¹).
  • Optical purity is typically >98% when chiral starting materials are used.

Summary of Preparation Protocol

Stage Reagents/Conditions Purpose
1. Boc Protection L-proline + Boc2O + base (e.g., NaHCO3) Protect amino group
2. Esterification L-phenylalanine + MeOH + SOCl2 (0°C) Protect carboxyl as methyl ester
3. Peptide Coupling Boc-L-proline + L-phenylalanine methyl ester + DCC + NMM in DCM (0°C to RT) Form peptide bond
4. Workup & Purification Filtration, extraction, drying, chromatography Isolate pure dipeptide
5. (Optional) Boc Removal TFA in DCM (0°C to RT) Remove Boc protecting group

Additional Notes and Considerations

  • The use of microbially derived serine proteases for selective enzymatic synthesis of related N-acyl amino acid esters has been reported but is less common for this specific dipeptide.
  • Alternative coupling agents such as HATU or PyBOP may be employed for improved yields or reduced racemization.
  • Strict anhydrous and inert atmosphere conditions improve coupling efficiency.
  • Final product stability is enhanced by maintaining the Boc and methyl ester protections during storage.

Scientific Research Applications

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is employed in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then participate in binding interactions or catalytic processes. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-tert-butoxycarbonyl-L-prolyl-L-phenylalanine methyl ester with structurally related Boc-protected peptide esters, focusing on synthesis, structural features, and applications.

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Evidence Source
N-Boc-L-prolyl-L-glycine methyl ester C₁₄H₂₄N₂O₅ 300.35 g/mol Proline-glycine dipeptide; flexible glycine residue
N-Boc-p-vinyl-L-phenylalanine methyl ester C₁₇H₂₃NO₄ 313.37 g/mol p-Vinyl substitution on phenylalanine; enhanced π-π interactions
N-Boc-4-hydroxymethyl-L-phenylalanine methyl ester C₁₇H₂₅NO₅ 329.38 g/mol Hydroxymethyl group at para position; polar functionalization
N-Boc-glycyl-L-phenylalanyl-L-leucine methyl ester C₂₃H₃₅N₃O₆ 449.54 g/mol Tripeptide (Gly-Phe-Leu); extended hydrophobic chain
N-Boc-L-tyrosine methyl ester C₁₆H₂₃NO₅ 309.36 g/mol Tyrosine residue with phenolic -OH group; hydrogen-bonding capability

Key Observations:

  • Amino Acid Backbone Flexibility: The proline-containing dipeptide (target compound) exhibits restricted conformational mobility compared to glycine-containing analogs (e.g., Boc-Pro-Gly-Ome) due to proline’s cyclic structure .
  • Side-Chain Modifications: p-Vinyl and hydroxymethyl substitutions on phenylalanine () introduce distinct physicochemical properties.

Biological Activity

N-tert-butoxycarbonyl-L-prolyl-L-phenylalanine methyl ester (Boc-Pro-Phe-OMe) is a synthetic compound categorized under amino acid derivatives. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of proline, which is commonly utilized in peptide synthesis to safeguard amine functionalities. The molecular formula for this compound is C20H28N2O, with a molecular weight of approximately 328.45 g/mol. It appears as a white to almost white powder or crystalline material, with a melting point ranging from 37°C to 41°C.

The synthesis of Boc-Pro-Phe-OMe typically involves multiple steps, including the protection of amino groups and subsequent coupling reactions. This compound's unique combination of proline and phenylalanine residues allows it to fulfill specific roles in peptide synthesis that simpler derivatives cannot achieve. The protective groups enable selective reactions essential for complex peptide assembly.

Biological Activity Overview

While specific biological activity data for this compound is somewhat limited, compounds within this category often exhibit significant biological activities due to their structural resemblance to naturally occurring amino acids. The following sections detail the potential biological activities associated with Boc-Pro-Phe-OMe.

Cytotoxicity

Research indicates that derivatives similar to Boc-Pro-Phe-OMe may demonstrate cytotoxic effects against various tumor cell lines. For instance, metabolites derived from related compounds have shown enhanced cytotoxicity compared to their parent compounds in screens against suspended and solid tumor cell lines . Such findings suggest that Boc-Pro-Phe-OMe could potentially be explored for its cytotoxic properties.

Anti-inflammatory Activity

Anti-inflammatory properties have been observed in related amino acid derivatives. Proposed metabolites of similar structures have demonstrated variable capacities to reduce inflammation in animal models, showcasing potential as anti-inflammatory agents . The ability of these compounds to mitigate inflammatory responses positions them as candidates for therapeutic applications.

Hypolipidemic Effects

In vivo studies have suggested that certain derivatives exhibit hypolipidemic activity, although results indicate that their effectiveness may vary compared to parent compounds. For example, L-phenylalanine methyl ester hydrochloride showed comparable hypolipidemic activity at specific dosages in animal models . This suggests that Boc-Pro-Phe-OMe may also possess similar properties worth investigating.

Comparative Analysis with Related Compounds

To better understand the biological activity of Boc-Pro-Phe-OMe, it is beneficial to compare it with other related compounds. Below is a summary table highlighting key characteristics and activities:

Compound NameMolecular FormulaMolecular WeightNotable Activities
This compoundC20H28N2O328.45 g/molPotential cytotoxicity, anti-inflammatory
L-phenylalanine methyl esterC15H21NO4279.34 g/molCytotoxicity, hypolipidemic
N-methylated tetracyclopeptideCxHyNzOVariesAntimicrobial, anthelmintic

Case Studies and Research Findings

Several studies have explored the biological activities of amino acid derivatives similar to Boc-Pro-Phe-OMe:

  • Cytotoxicity Screening : A study evaluated the cytotoxic effects of various amino acid derivatives against tumor cell lines, finding that some metabolites exhibited superior activity compared to their parent compounds .
  • Anti-inflammatory Assessment : Another research effort assessed the anti-inflammatory properties of related compounds in mouse models, demonstrating their effectiveness in reducing inflammation induced by lipopolysaccharides (LPS) .
  • Antimicrobial Activity : A recent investigation into N-methylated cyclopeptides revealed promising antimicrobial properties against pathogenic fungi and bacteria, suggesting potential applications for Boc-Pro-Phe-OMe in combating infections .

Chemical Reactions Analysis

Boc Group Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine for further coupling:
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
Conditions :

  • TFA/DCM (1:1 v/v) at 0–25°C for 2–4 hours .

  • HCl/dioxane at reflux for 1–2 hours.

Outcome :

  • Quantitative conversion to L-prolyl-L-phenylalanine methyl ester (Pro-Phe-OMe).

  • IR spectroscopy confirms Boc removal by disappearance of C=O (carbamate) at ~1,660 cm⁻¹ .

Methyl Ester Hydrolysis

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions:
Reagents : LiOH in THF/H₂O or NaOH in MeOH/H₂O.
Conditions :

  • 1M LiOH, 0°C to 25°C, 2–6 hours .

  • Yields >90% Boc-Pro-Phe-OH .

Spectroscopic Evidence :

  • Disappearance of ester C=O stretch at ~1,735 cm⁻¹ (IR) .

  • ¹H NMR shows loss of methyl ester singlet at δ 3.59 ppm .

Coupling Reactions

Boc-Pro-Phe-OMe serves as a building block in solid-phase and solution-phase peptide synthesis.

Peptide Bond Formation

Reagents :

  • Carbodiimides (DCC, EDC) with HOBt or HOAt .

  • Triethylamine (TEA) or N-methylmorpholine (NMM) as bases .

Typical Protocol :

  • Deprotect Boc group with TFA.

  • Couple with Boc-protected amino acids (e.g., Boc-Leu-OMe) using EDC·HCl/HOBt .

  • Purify via ethyl acetate extraction and column chromatography .

Yield : 74–89% for cyclopeptide derivatives .

N-Methylation

The deprotected amine undergoes alkylation to introduce N-methyl groups:
Reagents : Methyl iodide (MeI), NaH in THF .
Conditions :

  • 0°C to 40°C, 5–12 hours .

  • Yields Boc-Pro-ᴺMe-Phe-OMe (85–92%) .

Characterization :

  • ¹H NMR shows N–CH₃ singlet at δ 2.8–3.1 ppm .

  • HRMS confirms molecular ion peak (e.g., m/z = 483 for cyclic peptides) .

Cyclization Reactions

Linear peptides derived from Boc-Pro-Phe-OMe undergo cyclization to form macrocycles:
Reagents : Pyridine or NMM in DCM .
Conditions :

  • 0°C, 7 days .

  • Yields cyclic peptides (e.g., cyclo(Pro-ᴺMe-Leu-Pro-ᴺMe-Phe)) in 89% yield .

Analytical Confirmation :

  • Disappearance of ester IR bands (1,742 cm⁻¹) and Boc ¹³C NMR signals (155.4 ppm) .

Side Reactions and Stability

  • Racemization : Minimized using HOBt and low temperatures during coupling (≤25°C) .

  • Ester Migration : Avoided by using sterically hindered bases like NMM .

Q & A

Q. What are the best practices for storing N-tert-butoxycarbonyl-L-prolyl-L-phenylalanine methyl ester to prevent degradation?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in anhydrous conditions. The Boc group is sensitive to acidic hydrolysis, and the methyl ester can hydrolyze in humid environments. Stability tests via TLC or HPLC at intervals are recommended .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between Boc-L-proline and L-phenylalanine methyl ester when encountering low yields?

  • Methodological Answer : Low yields may arise from incomplete activation of the carboxyl group or side reactions. Strategies include:
  • Screening coupling agents (e.g., HATU vs. EDCI) to improve activation .
  • Using additives like HOAt to suppress racemization .
  • Adjusting solvent polarity (e.g., DMF for solubility vs. CH₂Cl₂ for reduced side reactions) .
  • Monitoring reaction progress via LC-MS to identify intermediates or byproducts .

Q. What analytical techniques are suitable for studying the compound’s stability under enzymatic or hydrolytic conditions?

  • Methodological Answer :
  • Enzymatic stability : Use trypsin or chymotrypsin in buffered solutions (pH 7–8) and track degradation via HPLC .
  • pH-dependent hydrolysis : Conduct kinetic studies in buffers (pH 2–10) and analyze products using NMR or IR spectroscopy. For example, the methyl ester hydrolyzes to carboxylic acid under basic conditions, detectable by loss of the ~3.7 ppm methyl signal in ¹H NMR .

Q. How can computational modeling aid in predicting stereochemical outcomes during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states of coupling reactions to predict racemization risks. Molecular dynamics simulations help assess solvent effects on reaction pathways. For instance, modeling the HATU-mediated coupling step may reveal steric hindrance between Boc-Pro and Phe methyl ester, guiding solvent or catalyst selection .

Q. How should researchers address contradictory data in reported synthesis yields (e.g., 60% vs. 85%) for similar compounds?

  • Methodological Answer :
  • Compare reaction scales, purity of starting materials, and purification methods. For example, flash chromatography vs. distillation can lead to yield discrepancies .
  • Reproduce experiments under strictly controlled conditions (e.g., moisture-free environment for Boc protection).
  • Validate via collaborative studies or inter-laboratory comparisons to isolate variables .

Methodological Notes for Data Interpretation

  • Contradiction Resolution : When yields vary, cross-reference synthetic protocols for differences in catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol% vs. 10 mol%) or reaction time (16 hrs vs. 24 hrs) .
  • Advanced Purification : For diastereomer separation, use preparative HPLC with chiral columns (e.g., Chiralpak IA) and hexane/isopropanol gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.